Naphthalene-1,8-dithiol
Overview
Description
Naphthalene-1,8-dithiol (C10H8S2) is a chemical compound with a molecular weight of 192.3 g/mol . It is also known by other names such as 1,8-Naphthalenedithiol and 1,8-dimercaptonaphthalene .
Synthesis Analysis
This compound has been synthesized in various studies. For instance, it was used as a stabilizing additive in the synthesis of a ruthenium carbene catalyst for Z-Stereoretentive olefin metathesis . It was also involved in the synthesis of diiron proton reduction catalysts .Molecular Structure Analysis
The molecule contains a total of 21 bonds, including 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, and 1 ten-membered ring . The InChIKey of the compound is GMHNWMFGZBBHPP-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound has been involved in various chemical reactions. For example, it was used in the synthesis of a ruthenium carbene catalyst for Z-Stereoretentive olefin metathesis . It was also part of the photolysis process that generates aldehydes and ketones .Physical and Chemical Properties Analysis
This compound has a molecular weight of 192.3 g/mol, and its molecular formula is C10H8S2 . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 .Scientific Research Applications
Synthesis, Properties, and Applications
Naphthalene diimides (NDIs), including compounds like Naphthalene-1,8-dithiol, are extensively studied for their various applications. These include use in supramolecular chemistry, sensors, molecular switching devices (e.g., catenanes, rotaxanes), ion-channels, gelators for sensing aromatic systems, catalysis, and interactions with DNA for medicinal purposes. Additionally, NDIs have significant roles in artificial photosynthesis and solar cell technology (Kobaisi et al., 2016).
Organic Electronics
Naphthalene diimide (NDI) copolymers, which can include this compound, are promising n-type materials for organic electronic devices. These polymers have shown high electron mobilities, making them suitable for applications in organic field-effect transistors (OFETs) (Durban et al., 2010).
Photovoltaics
Naphthalene-based compounds have been modified for use in organic solar cells (OSCs). These modifications, like extending conjugation or introducing strong electron-withdrawing groups, have resulted in higher power conversion efficiencies in OSCs, showcasing their potential in renewable energy technologies (Zhu et al., 2018).
Material and Supramolecular Science
The chemistry of NDIs, including this compound, is also significant in material and supramolecular science. They find applications in conducting thin films, molecular sensors, and are part of supramolecular ensembles like "nanotubes". Their role in energy and electron transfer and host-guest chemistry is also notable (Bhosale et al., 2008).
N-Channel Organic Thin Film Transistors
Core-expanded NDI derivatives have been synthesized for use in n-channel organic thin film transistors. These compounds, including those with this compound, exhibit good electron mobility and stability, making them suitable for electronics applications (Hu et al., 2011).
Preparation and Use in Chemical Synthesis
This compound reacts with aldehydes to form dithioacetals, which are key intermediates in the synthesis of various chemicals. This reactivity underpins its use in chemical synthesis and preparation of other compounds (Furukawa et al., 1994).
Semiconductors and Organic Electronics
In the field of semiconductors and organic electronics, this compound derivatives have been developed as efficient materials. They have been used to create high-performing n-type semiconductors, which are crucial for modern electronic devices (Chen et al., 2013).
Peri-Substituted Naphthalene Derivatives
The chemistry of peri-substituted naphthalene derivatives, including those with Group 13 elements, is another area of interest. These compounds, potentially including this compound, have applications in forming Lewis acidic hosts and in radical formation with intramolecular one-electron σ-bonds (Hoefelmeyer et al., 2002).
Molecular Electronics
The use of this compound in molecular electronics is also noteworthy. Its derivatives have been investigated for unique electronic properties, which are crucial for the development of advanced molecular electronic devices (Iyoda et al., 2001).
Solution-Processible Semiconductors
This compound derivatives have been explored for creating solution-processible and air-stable organic semiconductors. These materials are valuable for their potential in simplifying the manufacturing process of electronic devices and enhancing their environmental stability (Tan et al., 2012).
Fluorescent Probes and Cell Staining
Naphthalene-based compounds, including this compound derivatives, have been developed as fluorescent probes for detecting metal ions like Al(III) in biological systems. This application is significant in biomedical research and diagnostics (Karak et al., 2012).
Immobilization of DNA
This compound derivatives have been used to immobilize DNA on surfaces. This has implications in biosensing and molecular diagnostics, where the immobilization of DNA is a critical step (Sato et al., 2010).
Mechanism of Action
Target of Action
Naphthalene-1,8-dithiol (NDT), also known as 1,8-Naphthalenedithiol, has been evaluated as a promising stabilizing additive in organic solar cells . It mimics the action of the natural glutathione system, scavenging radicals and reactive oxygen species in animals . It has also been used in the synthesis of a highly Z-stereoretentive olefin metathesis ruthenium carbene catalyst .
Mode of Action
The mode of action of NDT is primarily through its interaction with radicals and reactive oxygen species . It acts as a stabilizing additive, reducing trap-assisted recombination and improving the operational stability of organic solar cells . In the context of the ruthenium carbene catalyst, NDT forms part of the ligand structure, influencing the catalyst’s ability to perform cross-metathesis reactions .
Biochemical Pathways
The metabolic pathways involved in the degradation of naphthalene and its derivatives have evolved or been assembled by exchange of genetic material .
Pharmacokinetics
It’s worth noting that the metabolism of naphthalene in various species correlates excellently with the catalytic efficiency of naphthalene metabolism in microsomes .
Result of Action
Instead, the operational stability is improved, with devices maintaining more than 90% of their initial efficiency after 200 hours of outdoor aging under real sunlight illumination .
Action Environment
The action of NDT is influenced by environmental factors. For instance, in the context of organic solar cells, the operational stability of the cells, when NDT is used as a stabilizing additive, is tested under real sunlight illumination . This suggests that the efficacy and stability of NDT’s action can be influenced by environmental conditions such as light exposure.
Safety and Hazards
Future Directions
Naphthalene-1,8-dithiol has been proposed as a promising stabilizing additive in the development of organic photovoltaic (OPV) cells . Its use did not lead to any significant drop in the characteristics of the assembled solar cells, and it improved the operational stability of the devices . This suggests that using this compound as a stabilizing additive might facilitate the development of the OPV technology with the required long device operational lifetimes .
Biochemical Analysis
Biochemical Properties
Naphthalene-1,8-dithiol has been found to play a role in various biochemical reactions. For instance, it has been used in the synthesis of a highly Z-stereoretentive olefin metathesis ruthenium carbene catalyst . This catalyst was found to catalyze cross-metathesis reactions of terminal alkenes with (Z)-but-2-ene-1,4-diol to give highly Z-stereoretentive products
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is complex and involves several steps. It has been suggested that the formation of a carbenium ion from the intermediate is involved in the intramolecular acyl transfer reaction of mono-S-acylated 1,8-naphthalenedithiol
Temporal Effects in Laboratory Settings
It is known that the tetrahedral intermediate in the intramolecular acyl transfer reaction of mono-S-acylated 1,8-naphthalenedithiol was found to be sufficiently stable to allow isolation or direct characterization by spectroscopy .
Properties
IUPAC Name |
naphthalene-1,8-dithiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8S2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHNWMFGZBBHPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S)C(=CC=C2)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50413085 | |
Record name | Naphthalene-1,8-dithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50413085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25079-77-0 | |
Record name | Naphthalene-1,8-dithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50413085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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